molecular formula C11H11IO4 B11996001 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid

3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid

Katalognummer: B11996001
Molekulargewicht: 334.11 g/mol
InChI-Schlüssel: SEZAOAHXKZTTRI-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid is an organic compound characterized by the presence of an iodine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid typically involves the iodination of 4,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(4,5-dimethoxy-phenyl)-acrylic acid.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound can form 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic aldehyde or 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic carboxylic acid.

    Reduction: The major product is 3-(4,5-dimethoxy-phenyl)-acrylic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acrylic acid moiety can participate in various biochemical pathways, leading to the modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Iodo-4,5-dimethoxybenzaldehyde: Shares the same phenyl ring substitution pattern but lacks the acrylic acid moiety.

    3-(4,5-Dimethoxy-phenyl)-acrylic acid: Similar structure but without the iodine atom.

    3-Iodo-4,5-dimethoxy-phenyl)-acetonitrile: Contains a nitrile group instead of the acrylic acid moiety.

Uniqueness

3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid is unique due to the combination of its iodine atom, methoxy groups, and acrylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research.

Eigenschaften

Molekularformel

C11H11IO4

Molekulargewicht

334.11 g/mol

IUPAC-Name

(E)-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+

InChI-Schlüssel

SEZAOAHXKZTTRI-ONEGZZNKSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OC

Kanonische SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.